molecular formula C11H14N2O2 B13160201 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide

Cat. No.: B13160201
M. Wt: 206.24 g/mol
InChI Key: GHWFRPKJPYKLGU-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide is an organic compound with the molecular formula C11H14N2O2 It is characterized by the presence of a dioxolane ring attached to a benzene ring, which is further substituted with a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide typically involves the reaction of 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde with an appropriate amine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various halogenated or nitrated derivatives .

Scientific Research Applications

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxolane ring provides stability and reactivity, while the carboximidamide group offers potential for various chemical modifications and interactions .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)benzenecarboximidamide

InChI

InChI=1S/C11H14N2O2/c1-11(14-6-7-15-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H3,12,13)

InChI Key

GHWFRPKJPYKLGU-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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